molecular formula C3H5BrN2 B1175002 1H-Imidazole,2-bromo-2,3-dihydro-(9CI) CAS No. 151223-74-4

1H-Imidazole,2-bromo-2,3-dihydro-(9CI)

Número de catálogo: B1175002
Número CAS: 151223-74-4
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Imidazole,2-bromo-2,3-dihydro-(9CI) is a brominated derivative of the imidazole heterocycle, characterized by partial saturation of the five-membered ring (2,3-dihydro structure) and a bromine substituent at the 2-position. This compound falls under the Chemical Abstracts Service (CAS) "9CI" classification, denoting its systematic naming under the 9th Collective Index rules.

Propiedades

Número CAS

151223-74-4

Fórmula molecular

C3H5BrN2

Sinónimos

1H-Imidazole,2-bromo-2,3-dihydro-(9CI)

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 1H-Imidazole,2-bromo-2,3-dihydro-(9CI) and analogous compounds:

Compound Name CAS No. Molecular Formula Key Features Reported Applications
1H-Imidazole,2-bromo-2,3-dihydro-(9CI) Not provided C₃H₄BrN₂ Bromine at C2; 2,3-dihydro saturation; imidazole core Potential G-quadruplex binding
Imidazo[1,2-c]pyrimidin-5(1H)-one, 2,3-dihydro-1-methyl-(9CI) 739324-86-8 C₇H₉N₃O Fused pyrimidinone ring; methyl group at N1; 2,3-dihydro saturation Not explicitly stated; likely medicinal
1H-Imidazole,1-methyl-4-(3-thienyl)-(9CI) 374073-93-5 C₈H₈N₂S Methyl at N1; 3-thienyl substituent at C4; fully aromatic imidazole Not reported
3,3-Dibromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one Not provided C₁₁H₆Br₂N₂O Dibrominated dihydroquinazolinone; fused pyrrole ring Synthetic intermediate

Key Observations :

  • Substituent Influence : Bromine’s electron-withdrawing nature contrasts with methyl or thienyl groups, which may alter solubility, stability, and intermolecular interactions (e.g., halogen bonding vs. hydrophobic effects) .
  • Ring Fusion: Fused-ring systems (e.g., pyrimidinone or pyrroloquinazolinone) introduce steric and electronic complexity, often correlating with biological activity .

Physicochemical Properties

While experimental data for the target compound is sparse, comparisons can be inferred:

  • Thermal Stability: Dihydro derivatives (e.g., 3,3-dibromo-2,3-dihydropyrroloquinazolinone in ) decompose near 145°C, suggesting similar thermal sensitivity for the target compound .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1H-Imidazole,2-bromo-2,3-dihydro-(9CI), and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of brominated imidazoles typically involves cyclization reactions or halogenation of pre-formed imidazole derivatives. For example, bromine introduction at the 2-position can be achieved via electrophilic substitution under controlled conditions. Key steps include:

  • Cyclization : Use of benzaldehyde derivatives and ammonium acetate in refluxing acetic acid to form the imidazole core, followed by bromination using N-bromosuccinimide (NBS) in a solvent like dichloromethane at 0–5°C to minimize side reactions .
  • Optimization : Reaction yields (e.g., 86% in a related compound) depend on temperature control, stoichiometry of brominating agents, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Validation : Monitor reactions using TLC (Rf values ~0.83) and confirm purity via melting point analysis (252–257°C) .

Basic: Which analytical techniques are critical for characterizing brominated imidazole derivatives?

Methodological Answer:
Structural elucidation and purity assessment require a combination of spectroscopic and chromatographic methods:

  • FTIR : Identify functional groups (e.g., C-Br stretch at ~592 cm⁻¹, C=N imidazole ring vibrations at ~1617 cm⁻¹) .
  • NMR : 1H NMR resolves substituent positions (e.g., aromatic protons at δ 7.45–8.35 ppm, methyl groups at δ 2.64 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 286.01 for a brominated analog) .
  • Melting Point and HPLC : Determine purity and crystallinity .

Basic: What safety protocols are essential for handling brominated imidazoles in the laboratory?

Methodological Answer:
Brominated imidazoles may pose hazards such as acute toxicity (H302), skin irritation (H315), and eye damage (H319). Key precautions include:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile brominating agents .
  • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced: How can computational methods predict the biological activity of brominated imidazole derivatives?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to targets (e.g., EGFR kinase domain). Dock analogs with substituents like phenyl or methyl groups to assess steric and electronic effects .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., LogP ~2.3 for nitro-phenyl analogs) and toxicity risks .
  • Validation : Compare computational results with in vitro assays (e.g., IC50 values from cytotoxicity studies) .

Advanced: How can crystallographic data discrepancies be resolved for brominated imidazoles using SHELX programs?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction data (≤1.0 Å) to resolve heavy-atom (Br) positions.
  • SHELXL Refinement : Apply restraints for thermal parameters (Uiso) of bromine atoms and validate using R-factor convergence (e.g., R1 < 0.05). For twinned crystals, use the TWIN command in SHELXL .
  • Validation Tools : Check for outliers using Coot and validate geometry with PLATON .

Advanced: How do substituent effects on the imidazole ring influence reactivity and biological interactions?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -Br, -NO2) : Increase electrophilicity at the 2-position, enhancing reactivity in nucleophilic substitutions. For example, bromine improves binding to hydrophobic enzyme pockets .
  • Steric Effects : Bulky groups (e.g., 4-methylphenyl) may hinder rotation, affecting conformational stability and docking poses (e.g., in EGFR inhibitors) .
  • Experimental Validation : Compare reaction rates (kinetic studies) and biological activity (e.g., IC50 shifts) across derivatives .

Advanced: What strategies address contradictions in reported synthetic yields or spectral data for brominated imidazoles?

Methodological Answer:

  • Meta-Analysis : Systematically compare literature methods (e.g., solvent polarity, catalyst use) to identify yield-limiting factors. For example, NBS vs. Br2 in bromination .
  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents).
  • Advanced Spectroscopic Confirmation : Use 2D NMR (e.g., HSQC, HMBC) or X-ray crystallography to resolve structural ambiguities .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.